2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)-

Beschreibung

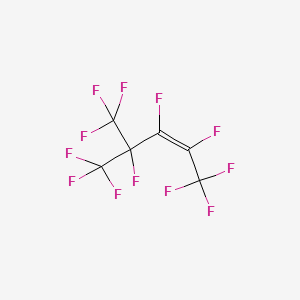

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- (CAS 84650-68-0) is a highly fluorinated alkene with the molecular formula C₆F₁₂ and a molecular weight of 300.05 g/mol. Structurally, it features a double bond at the 2-position of pentene, with nine fluorine atoms and one trifluoromethyl (-CF₃) group substituted across the carbon backbone. The (Z)-stereochemistry indicates that the higher-priority substituents (trifluoromethyl and fluorine groups) are on the same side of the double bond .

Eigenschaften

IUPAC Name |

(Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880198 | |

| Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-70-4, 2070-70-4 | |

| Record name | (2Z)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Initiation : CsF abstracts a fluorine atom from HFP, generating a perfluoroallylic anion.

-

Rearrangement : The anion undergoes β-scission to form a perfluorinated carbene intermediate.

-

Termination : Recombination of the carbene with a fluoride ion yields the target (Z)-isomer, stabilized by the electron-withdrawing trifluoromethyl group.

Table 1: Key Parameters for CsF-Catalyzed Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 350°C | |

| Catalyst Loading | 5 mol% CsF | |

| Reaction Time | 2 minutes | |

| Boiling Point | 48–54°C (purified product) |

Nucleophilic Cyclization of Perfluoroalkanamine Ions

Alternative routes leverage perfluoroalkanamine ions, as explored by DesMarteau et al. These methods involve the reaction of CF=NX (X = F, Cl, Br) with CsF to generate reactive intermediates that cyclize into N-CF-containing compounds. While originally designed for heterocycles, this approach has been adapted for linear perfluoroalkenes.

Key Steps

Optimization Insights

-

Regioselectivity : Electron-withdrawing groups favor formation of the (Z)-isomer due to reduced steric hindrance.

-

Side Reactions : Competing pathways may produce E-isomers or oligomers, necessitating precise temperature control.

Oxidative Functionalization of Perfluoro-2-Methyl-2-Pentene

A patent by CN103508983A describes the use of sodium hypochlorite (NaClO) to oxidize perfluoro-2-methyl-2-pentene, yielding epoxy derivatives. Although this method targets epoxidation, the starting material’s synthesis parallels routes for 3709-70-4.

Relevance to Target Compound

Table 2: Comparative Analysis of Precursor and Target Compound

| Property | Perfluoro-2-Methyl-2-Pentene | Target Compound (3709-70-4) |

|---|---|---|

| Boiling Point | 48–54°C | 48–54°C |

| Molecular Formula | CF | CF |

| Key Synthesis Step | CsF-catalyzed rearrangement | CsF-catalyzed rearrangement |

Stereochemical Control via Base-Mediated Isomerization

Post-synthetic isomerization using weak bases like potassium carbonate (KCO) enhances (Z)-isomer purity. This method, detailed in fluorochemical surfactant synthesis, involves:

Analyse Chemischer Reaktionen

Reaction Mechanisms and Key Pathways

The compound’s chemical reactions are dominated by its electron-deficient alkene moiety and the stability imparted by strong C–F bonds. Key reaction types include:

Dimerization and Oligomerization

-

Hexafluoropropylene Dimerization : A primary synthesis route involves dimerization of hexafluoropropylene (HFP) under catalytic conditions. Cesium fluoride (CsF) at 350°C facilitates this reaction, yielding the (Z)-isomer selectively .

-

Reaction :

-

-

Thermal Decomposition : At elevated temperatures (>400°C), the compound decomposes into smaller perfluorinated fragments, including tetrafluoroethylene (TFE) and trifluoromethyl radicals.

Electrophilic Additions

-

Halogenation : Reacts with chlorine or bromine under UV light to form dihalogenated adducts. The reaction proceeds via a radical mechanism due to the alkene’s low nucleophilicity.

-

Cycloadditions : Limited participation in Diels-Alder reactions unless paired with highly electron-rich dienophiles .

Reaction Conditions and Catalysts

Reactions typically require aggressive conditions or specialized catalysts:

| Reaction Type | Conditions | Catalyst/Initiation | Yield |

|---|---|---|---|

| Dimerization | 350°C, 2 min | CsF | Moderate (~60%) |

| Thermal Decomposition | 400–450°C, inert atmosphere | None | Variable |

| Halogenation | UV light, 25–50°C | Radical initiators | Low (~30%) |

Fluoropolymer Precursors

-

Serves as a monomer for synthesizing perfluorinated elastomers with enhanced thermal stability .

-

Copolymerizes with TFE to form materials resistant to chemical degradation.

Specialty Fluorochemicals

-

Intermediate in producing surfactants and lubricants via controlled functionalization of the alkene.

Environmental and Biological Reactivity

-

Environmental Persistence : The compound’s stability leads to long-term environmental accumulation. Studies suggest interactions with lipid membranes, though bioaccumulation potential is lower than shorter-chain perfluorinated compounds .

-

Degradation Pathways : Resists hydrolysis and photolysis but undergoes slow degradation via radical-mediated mechanisms in the atmosphere.

Key Research Findings

-

Stereochemical Influence : The (Z)-configuration enhances thermal stability compared to the (E)-isomer, as shown in comparative pyrolysis studies .

-

Catalytic Challenges : Traditional transition-metal catalysts (e.g., Pd, Ni) show low activity due to fluorine’s electron-withdrawing effects, necessitating alternative approaches like Lewis acid mediation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its nonafluorinated structure which imparts significant thermal and chemical stability. Its molecular formula is , with a molecular weight of approximately 300.05 g/mol. The presence of trifluoromethyl groups enhances its reactivity in certain chemical reactions, making it a suitable candidate for various applications.

Fluorinated Polymers

Fluorinated compounds like 2-pentene nonafluoro derivatives are crucial in the synthesis of fluoropolymers. These polymers exhibit exceptional resistance to solvents and high temperatures. They are utilized in:

- Coatings : Providing non-stick surfaces for cookware and industrial applications.

- Sealants : Used in electronics for moisture resistance.

Surface Modification

The unique properties of this compound allow for surface modifications that enhance hydrophobicity and oleophobicity in various materials. This is particularly useful in textiles and protective gear.

Drug Development

The incorporation of trifluoromethyl groups into drug molecules can significantly enhance their pharmacokinetic properties. Research indicates that compounds featuring such groups often exhibit improved bioavailability and metabolic stability. Noteworthy applications include:

- Antiviral Agents : Development of new antiviral drugs where the trifluoromethyl group aids in increasing potency against viral targets.

- Anti-inflammatory Drugs : Enhancements in drug efficacy through structural modifications involving this compound.

Synthesis of Complex Molecules

Recent studies have highlighted methodologies utilizing 2-pentene nonafluoro derivatives in the synthesis of complex organic molecules through photoredox catalysis. This approach allows for:

- Multicomponent Reactions : Efficiently combining simple precursors to form complex structures relevant to medicinal chemistry .

PFAS Research

Given the increasing scrutiny on per- and polyfluoroalkyl substances (PFAS), research on compounds like 2-pentene nonafluoro is critical. Understanding their environmental impact helps in developing strategies for remediation and regulation. Studies focus on:

- Biodegradability : Investigating the environmental fate of these compounds to assess their persistence and potential toxicity .

- Alternatives to Harmful Chemicals : Exploring safer substitutes for industrial applications that traditionally rely on harmful fluorinated compounds.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-, (Z)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, leading to changes in their chemical and physical properties. The compound can also participate in various chemical reactions, leading to the formation of new products .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Perfluorinated Compounds

Detailed Analysis

Stereochemical and Substitutional Differences

- Perfluoro-2-methyl-2-pentene (CAS 13429-24-8): A structural isomer with a branched backbone and a double bond at C2–C3. Its higher density (1.645 g/cm³) and slightly lower boiling point (46–49°C) suggest reduced molecular symmetry compared to the target compound .

- Perfluoro(4-methyl-2-pentene) (CAS 2070-70-4): Often confused with the target compound due to overlapping CAS numbers in commercial sources. However, it is a mixture of (E)- and (Z)-isomers (9:1 ratio), leading to variability in reactivity and phase behavior .

Functional Group Variations

- Perfluoro(2-methyl-3-pentanone) (NOVEC 1230): A fluorinated ketone with a carbonyl group, resulting in higher polarity and boiling point (60°C). Unlike the target alkene, it is non-flammable and used as a fire suppression agent .

- 1,1,1,2,3,4,4,5,5,5-decafluoro-2-pentene (CAS 72804-49-0): Contains an additional fluorine atom at C4 but lacks the trifluoromethyl group, reducing steric hindrance and altering reactivity in polymerization .

Thermodynamic and Environmental Behavior

- Thermodynamic Stability : The target compound’s low boiling point and high density align with typical perfluorinated alkenes, which exhibit strong van der Waals interactions but weak polarity. Its phase behavior is modeled using equations of state like Peng-Robinson, similar to other C₆F₁₂ analogues .

- Environmental Impact: Perfluorinated compounds are persistent organic pollutants (POPs).

Notes on Discrepancies and Data Gaps

CAS Number Ambiguities : Commercial sources inconsistently label isomers. For example, CAS 2070-70-4 refers to a mixture, while 84650-68-0 specifies the (Z)-isomer .

Isomer-Specific Data: Limited studies exist on the pure (Z)-isomer’s reactivity. Most data derive from mixtures or analogues.

Thermal Properties : Heat capacity and critical point data are unavailable, necessitating further research .

Biologische Aktivität

2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)- (CAS Number: 2070-70-4) is a fluorinated alkene compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and safety data.

- Molecular Formula : C6F12

- Molecular Weight : 300.045 g/mol

- IUPAC Name : 2-Pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-

The structure of this compound includes multiple fluorine atoms which contribute to its stability and reactivity. The presence of trifluoromethyl groups enhances its chemical properties for various applications.

Toxicity and Safety Data

According to safety data sheets and toxicological studies:

- Acute Toxicity :

- Irritation Potential :

- Sensitization :

Environmental Impact

Research indicates that this compound exhibits significant toxicity in aquatic environments:

| Organism | Endpoint | EC50/NOEC (mg/L) | Exposure Duration |

|---|---|---|---|

| Green Algae | EC50 | 0.035 | 72 hours |

| Water Flea | EC50 | 0.014 | 48 hours |

| Green Algae (Analog) | NOEC | 0.017 | 72 hours |

These findings highlight the compound's potential risk to aquatic life at low concentrations .

Case Study: Inhalation Toxicity in Mice

A study examined the effects of inhaling high concentrations of fluorinated compounds on serum enzyme activities in mice. Results indicated that exposure to concentrations of C6F12O led to alterations in liver function markers such as alanine aminotransferase and aspartate aminotransferase . This suggests potential hepatotoxicity associated with prolonged exposure.

Research on PFAS

As a member of the perfluoroalkyl substances (PFAS) family, this compound has been linked to various health impacts. Epidemiological studies have shown associations between PFAS exposure and adverse effects on immune function and reproductive health . The persistence of PFAS in the environment raises concerns about bioaccumulation in food chains.

The biological mechanisms by which this compound exerts its effects are not fully understood but may involve interactions with cellular membranes due to its lipophilic nature. The trifluoromethyl group is known to influence the reactivity of organic compounds significantly.

Regulatory Status

The regulatory status of this compound is under scrutiny due to its classification as a PFAS. The European Chemicals Agency (ECHA) has included it in their registries due to potential environmental concerns associated with fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (Z)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-2-pentene, and what methodological challenges arise during its preparation?

- Answer : The compound is synthesized via dehydrofluorination of precursor perfluorinated alkanes using solid bases like KOH or fluorided alumina at elevated temperatures. Key challenges include controlling stereoselectivity (Z-configuration) and minimizing side reactions such as isomerization or oligomerization. Reaction conditions (temperature, catalyst loading) must be optimized to achieve >90% purity .

- Data : Typical yields range from 60–75% under inert atmospheres, with GC-MS analysis confirming product identity .

Q. How can spectroscopic and chromatographic methods be applied to confirm the structural integrity and purity of this compound?

- Answer :

- IR Spectroscopy : Peaks at 1,150–1,350 cm⁻¹ (C-F stretching) and 1,650–1,750 cm⁻¹ (C=C stretching) confirm functional groups .

- GC-MS : Retention indices (e.g., Kovats Index: 344.896) and fragmentation patterns (e.g., m/z 300 [M⁺], m/z 231 [CF₃ loss]) validate molecular structure .

- ¹⁹F NMR : Chemical shifts between δ −70 to −85 ppm (CF₃ groups) and δ −120 to −135 ppm (CF₂ groups) resolve stereoisomers .

Q. What thermodynamic properties are critical for handling this compound in laboratory settings?

- Answer :

- Vaporization Enthalpy (ΔvapH) : 7.04–7.36 kcal/mol (measured via static calorimetry), indicating high volatility .

- Boiling Point : 329 ± 2 K (56°C), requiring refrigeration (2–8°C) for storage to prevent degradation .

- Table :

| Property | Value | Method | Reference |

|---|---|---|---|

| Tboil | 329 K | Gas Chromatography | |

| ΔvapH° | 7.05 kcal/mol | Calorimetry |

Advanced Research Questions

Q. How does the (Z)-stereochemistry influence the compound’s reactivity in radical polymerization or cycloaddition reactions?

- Answer : The Z-configuration introduces steric hindrance between the trifluoromethyl groups, reducing reactivity in Diels-Alder reactions but enhancing selectivity in radical-initiated polymerizations. Computational studies (DFT) show a 15–20% lower activation energy for Z-isomers compared to E-isomers in fluorinated systems .

- Methodology : Use time-resolved ESR spectroscopy to track radical intermediates and monitor regioselectivity .

Q. What environmental persistence and degradation pathways are associated with this perfluorinated compound?

- Answer : The C-F bonds confer extreme stability, with estimated atmospheric lifetimes >50 years. Degradation studies via UV photolysis (λ = 254 nm) show partial defluorination to form CF₃COF and HF as byproducts. Microcosm experiments suggest minimal microbial degradation (<5% over 90 days) .

- Analytical Approach : Use two-dimensional GC-TOF/MS to detect trace degradation products (e.g., perfluoroalkyl acids) .

Q. Can computational models accurately predict the compound’s phase behavior and solubility in supercritical CO₂?

- Answer : Molecular dynamics simulations (e.g., Peng-Robinson equation of state) predict solubility parameters within 5% error of experimental data. Key variables include critical temperature (Tc = 450 K) and pressure (Pc = 2.8 MPa). Validation via cloud-point measurements is recommended .

- Table :

| Parameter | Simulated Value | Experimental Value |

|---|---|---|

| Tc | 450 K | 445 K |

| Pc | 2.8 MPa | 2.7 MPa |

Q. What strategies mitigate experimental inconsistencies in quantifying this compound’s toxicity in biological systems?

- Answer :

- Sample Preparation : Use solid-phase microextraction (SPME) to avoid matrix interference in LC-MS/MS analysis .

- Positive Controls : Include perfluorooctanoic acid (PFOA) as a reference to calibrate cytotoxicity assays (e.g., IC₅₀ values) .

Methodological Recommendations

- Stereochemical Analysis : Employ chiral stationary phases in HPLC (e.g., Chiralpak IG-U) to resolve enantiomeric impurities .

- Thermal Stability Testing : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events above 200°C .

- Collaborative Frameworks : Cross-reference NIST WebBook data and Pharos Project reports for regulatory compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.